molecular formula C8H16 B165378 2-Methyl-2-heptene CAS No. 627-97-4

2-Methyl-2-heptene

Cat. No.: B165378
CAS No.: 627-97-4
M. Wt: 112.21 g/mol
InChI Key: WEPNJTDVIIKRIK-UHFFFAOYSA-N
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Description

2-Methyl-2-heptene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a seven-carbon chain with a methyl group attached to the second carbon atom, which also contains the double bond. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

2-Methyl-2-heptene is a chemical compound with the formula C8H16 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of use, such as in a chemical reaction or biological system.

Mode of Action

It has been reported that this compound undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides .

Biochemical Pathways

The formation of hydroperoxides suggests that it may be involved in oxidative processes .

Result of Action

The formation of hydroperoxides suggests that it may cause oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-heptene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-2-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Elimination Reactions: Another method involves the elimination of hydrogen halides from 2-methyl-2-heptyl halides using a strong base like potassium hydroxide or sodium ethoxide. This reaction also requires heat to drive the elimination process.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes, including this compound, using a catalyst such as zeolites at high temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-heptene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides.

    Hydrogenation: The compound can be hydrogenated to form 2-methylheptane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Halogenation: this compound reacts with halogens like chlorine or bromine to form dihalides. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.

    Hydrohalogenation: The addition of hydrogen halides such as hydrogen chloride or hydrogen bromide to this compound results in the formation of alkyl halides.

Common Reagents and Conditions:

    Oxidation: Singlet oxygen, thiazine dyes cation.

    Hydrogenation: Hydrogen gas, palladium or platinum catalyst.

    Halogenation: Chlorine or bromine, room temperature.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide.

Major Products:

    Oxidation: Hydroperoxides.

    Hydrogenation: 2-Methylheptane.

    Halogenation: Dihalides.

    Hydrohalogenation: Alkyl halides.

Scientific Research Applications

2-Methyl-2-heptene has several scientific research applications, including:

    Chemistry: It is used as a starting material in organic synthesis for the preparation of various compounds. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: The compound is used in studies involving the interaction of alkenes with biological systems, particularly in understanding the mechanisms of enzyme-catalyzed reactions involving alkenes.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and copolymers, as well as in the manufacture of specialty chemicals and additives.

Comparison with Similar Compounds

2-Methyl-2-heptene can be compared with other similar alkenes, such as:

    2-Methyl-1-heptene: This compound has the double bond at the first carbon atom instead of the second. It exhibits similar reactivity but different regioselectivity in reactions.

    2-Methyl-2-hexene: This compound has a shorter carbon chain but a similar structure with the double bond at the second carbon atom. It undergoes similar types of reactions but with different physical properties.

    3-Methyl-2-heptene: This compound has the methyl group at the third carbon atom instead of the second. It exhibits different reactivity due to the position of the double bond and the methyl group.

Uniqueness of this compound: The unique structure of this compound, with the double bond at the second carbon atom and a seven-carbon chain, gives it distinct physical and chemical properties compared to its isomers and other similar alkenes .

Properties

IUPAC Name

2-methylhept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPNJTDVIIKRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211774
Record name 2-Methylhept-2-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-97-4
Record name 2-Methyl-2-heptene
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Record name 2-Methylhept-2-ene
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Record name 2-METHYL-2-HEPTENE
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Record name 2-Methylhept-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-methyl-2-heptene?

A1: this compound is an aliphatic alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. While specific spectroscopic data wasn't detailed within the provided abstracts, the presence of a double bond in its structure suggests characteristic peaks in infrared (IR) spectroscopy corresponding to C=C stretching vibrations. Further structural information could be obtained using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q2: How does this compound behave in catalytic hydrogenation reactions?

A2: Research suggests that this compound exhibits interesting behavior in the presence of palladium nanoparticle catalysts. [] Specifically, when in a mixture with 1-octene, palladium nanoparticles stabilized by alkylated polyethyleneimine preferentially reduce the less hindered double bond of 1-octene. [] This highlights the selectivity of these catalysts and their potential for chemoselective hydrogenation reactions.

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